Product packaging for 2-Bromo-6-chloro-5-methylpyridin-3-amine(Cat. No.:CAS No. 1823003-95-7)

2-Bromo-6-chloro-5-methylpyridin-3-amine

Cat. No.: B1381356
CAS No.: 1823003-95-7
M. Wt: 221.48 g/mol
InChI Key: UOZICIIPLCEFMD-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base structure is pyridine, a six-membered aromatic ring containing one nitrogen atom at position 1. The substituents are numbered according to their positions relative to the nitrogen atom, with the amino group at position 3, bromine at position 2, methyl group at position 5, and chlorine at position 6.

From a structural classification perspective, this compound belongs to the broader category of aminopyridines, which are pyridine derivatives containing one or more amino substituents. More specifically, it can be classified as a halogenated aminopyridine due to the presence of both bromine and chlorine atoms. The compound also falls under the category of polysubstituted pyridines, as it contains four different substituents on the aromatic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrClN2 B1381356 2-Bromo-6-chloro-5-methylpyridin-3-amine CAS No. 1823003-95-7

Properties

IUPAC Name

2-bromo-6-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZICIIPLCEFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-5-methylpyridin-3-amine typically involves the halogenation of 5-methylpyridin-3-amine. One common method is the bromination of 6-chloro-5-methylpyridin-3-amine using bromine or bromotrimethylsilane under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-chloro-5-methylpyridin-3-amine serves as a building block for synthesizing various pharmaceutical compounds. Its unique structure allows it to act as an intermediate in the development of drug candidates with potential therapeutic effects.

Case Study : A study demonstrated that derivatives synthesized from this compound exhibited significant activity against specific biological targets, including enzyme inhibitors that modulate immune responses . The synthesis of indole derivatives using this compound has also shown promising results in pharmacological screenings, indicating its potential in developing new therapeutic agents.

Material Science

In material science, the compound is utilized to create novel materials with specific electronic or optical properties. Its ability to participate in cross-coupling reactions makes it valuable for developing advanced materials.

Data Table: Synthesis Routes and Yields

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, arylboronic acids70-90
Fischer Indole SynthesisMethanesulfonic acid, reflux80
Nucleophilic SubstitutionVarious nucleophiles60-85

Bioinorganic Chemistry

The compound is also used as a precursor for immobilizing biomimetic metal ion chelates on functionalized carbons. This application falls under bioinorganic chemistry and facilitates the study of metal interactions with biological systems.

Methods of Application : The use of milder reaction conditions compared to traditional reagents enhances the efficiency and safety of these processes .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, derivatives of this compound have been studied for their potential to inhibit kinases involved in inflammatory pathways .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity : The presence of iodine (e.g., 5-Bromo-6-chloro-3-iodopyridin-2-amine) increases molecular weight and polarizability, favoring applications in imaging or heavy-atom derivatives for crystallography .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine enhances metabolic stability, making it suitable for bioactive molecule design .
  • Synthetic Utility : Simpler analogs like 5-Bromo-6-chloropyridin-3-amine are more frequently utilized in cross-coupling reactions due to their lower steric hindrance .

Positional Isomers and Functional Group Variations

Compound Name Substituents (Positions) Key Differences Applications
5-Amino-3-bromo-2-methylpyridine Br (3), CH₃ (2), NH₂ (5) Methyl at position 2 vs. 5 Intermediate in fluorescent dye synthesis
2-Bromo-6-chloro-3-nitropyridine Br (2), Cl (6), NO₂ (3) Nitro group instead of amine Explosives research; electrophilic substitution studies
5-Bromo-3-methoxy-6-methylpyridin-2-amine Br (5), OCH₃ (3), CH₃ (6), NH₂ (2) Methoxy group enhances solubility Pharmaceutical lead optimization

Key Observations :

  • Amino vs. Nitro Groups: Replacement of the amine with a nitro group (e.g., 2-Bromo-6-chloro-3-nitropyridine) shifts reactivity toward electrophilic aromatic substitution, limiting its utility in amine-directed coupling reactions .
  • Solubility Modifiers : Methoxy-substituted derivatives (e.g., 5-Bromo-3-methoxy-6-methylpyridin-2-amine) exhibit improved aqueous solubility, advantageous for drug formulation .

Biological Activity

2-Bromo-6-chloro-5-methylpyridin-3-amine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C6H6BrClN\text{C}_6\text{H}_6\text{BrClN} with a molecular weight of approximately 221.48 g/mol. The structure features:

  • Bromine and Chlorine Substituents : These halogens can enhance biological activity by influencing the compound's interaction with biological targets.
  • Methyl Group : Located at the 5-position, this group may affect the compound's lipophilicity and reactivity.

The mechanism of action for this compound largely depends on its application in various biological contexts:

  • Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity. For instance, it has been studied for its potential to inhibit kinases involved in inflammatory pathways.
  • Antimicrobial Activity : Similar pyridine derivatives have demonstrated significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions .

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. For example, studies on related pyridine derivatives have shown:

  • Bacterial Inhibition : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anticancer Potential

The structural attributes of this compound suggest potential anticancer properties:

  • Targeting Kinases : The compound may inhibit kinases associated with cancer cell proliferation, similar to other halogenated pyridines which have shown efficacy against various cancer cell lines .
  • Selectivity for Cancer Cells : Studies indicate that derivatives can be designed to selectively target cancer cells while sparing normal cells, reducing potential side effects .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study examined a series of pyridine derivatives, including this compound, highlighting its effectiveness against E. coli and Staphylococcus aureus with promising MIC values .
  • Anticancer Activity Investigation : Research involving similar compounds has suggested that modifications at specific positions can enhance selectivity and potency against cancer cells, indicating a pathway for developing new therapeutic agents based on this scaffold .
  • Chemical Reactivity Studies : Investigations into the reactivity of this compound with nucleophiles have provided insights into its potential applications in organic synthesis and drug development, emphasizing its versatility as an intermediate in synthesizing biologically active compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-chloro-5-methylpyridin-3-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Common routes include halogenation of 5-methylpyridin-3-amine precursors using brominating agents (e.g., PBr₃) and chlorination via electrophilic substitution. Optimization involves adjusting stoichiometry, temperature (e.g., 0–60°C), and catalysts (e.g., FeCl₃ for regioselectivity). Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ protons at δ 4.5–5.5 ppm).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve halogen positions and hydrogen bonding networks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppe) under inert atmospheres.
  • Solvent Optimization : Compare DMF, THF, and toluene for yield improvements.
  • Kinetic Analysis : Use in situ IR or GC-MS to track intermediate formation. Reference analogous bromopyridine couplings in .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate conditions with controlled humidity and oxygen levels.
  • Advanced Spectroscopy : Employ 1H^1H-15N^{15}N-HMBC NMR to verify NH₂ positioning or DFT calculations to predict 13C^{13}C-NMR shifts .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Software : Use Gaussian or ORCA for geometry optimization and Fukui indices to identify electrophilic sites.
  • Validation : Compare computed activation energies (ΔG‡) with experimental outcomes for nitro- or sulfonation reactions .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation.
  • Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal lattice formation .

Data Analysis and Experimental Design

Q. How should researchers design a kinetic study to investigate the hydrolysis stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Range : Test pH 2–12 using buffer solutions.
  • Analytical Methods : Monitor degradation via UV-Vis (λ = 260–280 nm) or LC-MS.
  • Rate Constants : Fit data to pseudo-first-order kinetics using Arrhenius plots for activation energy determination .

Q. What experimental approaches can elucidate the role of the NH₂ group in directing substitution reactions on the pyridine ring?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to track NH₂ participation via NMR.
  • Competition Experiments : Compare reactivity with deaminated analogs under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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